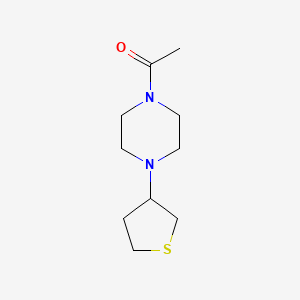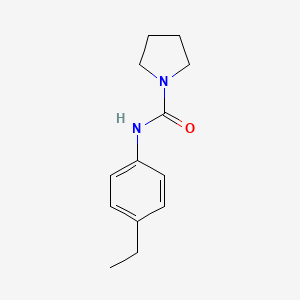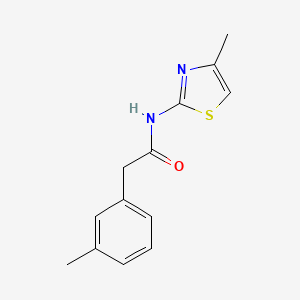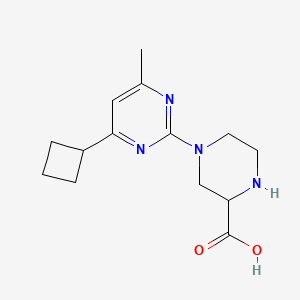![molecular formula C17H12ClFN4 B5323572 3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazo[1,2-a]pyridine family, which has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
作用机制
The mechanism of action of 3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in the regulation of cell survival and apoptosis. In addition, this compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral activities, this compound has also been shown to have a range of other biochemical and physiological effects. This compound has been shown to induce the expression of several proinflammatory cytokines, including TNF-α and IL-6, which are involved in the immune response. In addition, this compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation.
实验室实验的优点和局限性
One of the main advantages of using 3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine in lab experiments is its potent antitumor and antiviral activities. This compound has been shown to have activity against a wide range of cancer cell lines and viruses, making it a promising candidate for further development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for the study of 3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine. One area of research that is particularly promising is the development of this compound as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential side effects. In addition, there is also potential for the development of this compound as an antiviral therapy, particularly against influenza A virus and HIV-1. Finally, there is also potential for the study of this compound in the field of inflammation, where its ability to inhibit COX-2 and induce the expression of proinflammatory cytokines could be of great interest.
合成方法
The synthesis method of 3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine involves a multistep process that starts with the reaction of 2-chloro-6-fluorobenzaldehyde with 1,2-diaminobenzene to form the intermediate Schiff base. The Schiff base is then reacted with 2-bromoacetophenone to yield the desired product. The yield of the final product is typically around 60-70%, and the purity can be improved by recrystallization.
科学研究应用
3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research, where this compound has shown potent antitumor activity in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to have antiviral activity against a range of viruses, including influenza A virus and HIV-1.
属性
IUPAC Name |
3-[[2-(2-chloro-6-fluorophenyl)imidazol-1-yl]methyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4/c18-13-4-3-5-14(19)16(13)17-20-7-9-22(17)11-12-10-21-15-6-1-2-8-23(12)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUQHBGHDPUCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN3C=CN=C3C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)

![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)

![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)


![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)